Methyl 3-(1H-pyrrol-2-yl)propanoate
Description
Overview of Pyrrole (B145914) Heterocyclic Chemistry in Academic Research
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.combritannica.com Its structure is characterized by a planar ring with a nitrogen atom contributing its lone pair of electrons to the π-system, resulting in a total of six π-electrons that fulfill Hückel's rule for aromaticity. numberanalytics.com This aromatic character dictates its unique reactivity and stability. numberanalytics.com
The significance of the pyrrole ring system is underscored by its presence in a vast array of biologically crucial molecules. britannica.comresearchgate.net It forms the fundamental building block of porphyrins, which are macrocyclic structures found in heme (a component of hemoglobin) and chlorophyll (B73375), essential for oxygen transport and photosynthesis, respectively. britannica.comresearchgate.netslideshare.net Furthermore, the pyrrole motif is present in bile pigments, vitamin B12, and various alkaloids produced by plants. britannica.comchemicalbook.com
In academic research, pyrrole and its derivatives are extensively studied due to their versatile reactivity. They readily undergo electrophilic substitution reactions, primarily at the 2- and 5-positions where electron density is highest. numberanalytics.com This reactivity makes pyrrole a valuable starting material for the synthesis of more complex molecules. numberanalytics.com The development of new synthetic methodologies for creating functionalized pyrroles remains an active area of research, with numerous strategies being explored, including those starting from π-systems, carbonyl compounds, and other heterocyclic motifs. nih.govlsu.edu
Contextualization of Propanoate Esters within Pyrrole Chemistry
Propanoate esters, when attached to a pyrrole ring, introduce a functional group that can be further manipulated in organic synthesis. The ester moiety provides a site for reactions such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or transesterification to other esters. This versatility expands the synthetic utility of the pyrrole scaffold.
Pyrrole-2-carboxylate esters, a closely related class of compounds, have been identified as key pharmacophores in the development of potential antibacterial agents. nih.gov For instance, derivatives of 1H-pyrrole-2-carboxylate have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov The presence of an ester group on the pyrrole ring can significantly influence the biological activity of the molecule. mdpi.com Research has shown that the carbonyl group within pyrrole derivatives plays a crucial role in their biological potential. mdpi.comnih.gov
Role of Methyl 3-(1H-pyrrol-2-yl)propanoate within Advanced Organic Synthesis
This compound serves as a valuable building block in advanced organic synthesis, particularly in the creation of more complex heterocyclic compounds. myskinrecipes.com Its structure, featuring a pyrrole ring with a methyl propanoate substituent at the 2-position, offers multiple points for chemical modification. The ester functionality allows for a variety of transformations, making it a versatile intermediate in the production of fine chemicals and specialty materials. myskinrecipes.com
The pyrrole ring itself can be functionalized through various reactions, while the propanoate side chain can be elongated, cyclized, or otherwise modified. This dual reactivity makes this compound a key component in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com For example, it can be envisioned as a precursor for the synthesis of substituted porphyrins or other complex natural product analogues. The ability to introduce substituents with precise control is a significant challenge in aromatic chemistry, and intermediates like this provide a platform for such transformations. scitechdaily.com
Historical Development and Contemporary Research Trajectories in Pyrrole Ester Synthesis
The synthesis of pyrroles has a rich history, with foundational methods like the Knorr, Hantzsch, and Paal-Knorr syntheses being developed in the late 19th century. researchgate.netnih.gov These classical methods often involve the condensation of amines with carbonyl-containing compounds. researchgate.net The discovery of the pyrrole ring within vital natural products like hemin (B1673052) and chlorophyll spurred intense interest in the chemistry of pyrrole and its derivatives. pageplace.de
Contemporary research in pyrrole ester synthesis focuses on developing more efficient, sustainable, and versatile methods. Recent advancements include the use of transition metal catalysts (such as gold, palladium, copper, rhodium, and ruthenium) to facilitate reactions between various starting materials. nih.gov Photochemical and electrochemical methods are also emerging as powerful tools for constructing substituted pyrroles under mild conditions. rsc.org For instance, visible-light-induced reactions of α-amino acids have been used to synthesize highly functionalized pyrroles. rsc.org
Furthermore, enzymatic synthesis is being explored as a green alternative for producing pyrrole esters. nih.gov Lipase-catalyzed transesterification has been successfully employed to synthesize various pyrrole esters with high yields. nih.gov Current research also focuses on the synthesis of chiral pyrrole-containing systems and the development of novel cyclization strategies to access diverse pyrrole structures. rsc.orgnih.gov The synthesis of pyrrole β-keto-esters, for example, has been investigated as intermediates for chlorophyll synthesis, with methods involving the coupling of a pyrryl acid chloride with malonic acid derivatives proving successful. rsc.org
Compound Information Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₁NO₂ | 153.18 | 69917-80-2 |
| Pyrrole | C₄H₅N | 67.09 | 109-97-7 |
| Porphobilinogen (B132115) | C₁₀H₁₄N₂O₄ | 226.23 | 487-90-1 |
| Heme | C₃₄H₃₂FeN₄O₄ | 616.49 | 14875-96-8 |
| Chlorophyll | C₅₅H₇₂MgN₄O₅ | 893.51 | 1406-65-1 |
| Vitamin B12 | C₆₃H₈₈CoN₁₄O₁₄P | 1355.37 | 68-19-9 |
| Methyl propanoate | C₄H₈O₂ | 88.11 | 554-12-1 |
| Propanoic acid | C₃H₆O₂ | 74.08 | 79-09-4 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| 1-Methyl-4-piperidinol 4-(2,4,5-trimethylpyrrole-3-carboxylate) | C₁₄H₂₂N₂O₂ | 250.34 | 64062-09-9 |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ nih.govamerigoscientific.com |
| Molecular Weight | 153.18 g/mol nih.govamerigoscientific.com |
| Appearance | Clear to light yellow liquid americanelements.com |
| Boiling Point | 250.6 °C at 760 mmHg myskinrecipes.comamericanelements.com |
| Melting Point | 115-127 °C americanelements.com |
| Density | 1.117 g/cm³ americanelements.com |
| Flash Point | 105 °C americanelements.com |
| IUPAC Name | This compound nih.gov |
| InChI Key | UBOXXEGSGUIRAJ-UHFFFAOYSA-N amerigoscientific.com |
| SMILES | COC(=O)CCC1=CC=CN1 americanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69917-80-2 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 1h Pyrrol 2 Yl Propanoate and Analogues
Recent Advances in Direct Synthetic Routes to Methyl 3-(1H-pyrrol-2-yl)propanoate
While specific novel direct synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of pyrrole (B145914) derivatives, in general, has seen significant progress. Traditional methods like the Knorr and Paal-Knorr syntheses are often limited by harsh conditions and the availability of starting materials. organic-chemistry.orgnih.gov Modern approaches aim to overcome these limitations by employing more versatile and sustainable methods. For instance, the development of catalytic versions of classical reactions, such as the Knorr pyrrole synthesis, allows for the use of more readily available starting materials like 1,2- or 1,3-amino alcohols and keto esters, mediated by a manganese catalyst. organic-chemistry.org This approach is notable for its sustainability, producing hydrogen as the only byproduct. organic-chemistry.org
Catalytic Approaches in Pyrrole Propanoate Ester Synthesis
Catalysis has revolutionized the synthesis of pyrrole-containing molecules, offering milder reaction conditions, higher selectivity, and greater functional group tolerance. nih.govnih.gov These approaches are broadly categorized into photocatalysis, electrocatalysis, organocatalysis, and metal catalysis.
Photocatalytic Strategies for Pyrrole Ring Formation
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net This strategy has been successfully applied to the construction of pyrrole rings through various pathways. rsc.org One notable method involves the photocatalyst-free, visible-light-enabled synthesis of substituted pyrroles from α-keto vinyl azides. researchgate.net Another approach utilizes heterogeneous photocatalysis with materials like potassium poly(heptazine imide) (K-PHI) to catalyze the reaction between tetrahydroisoquinolines and chalcones, yielding N-fused pyrroles. chemistryviews.org This reaction proceeds via the formation of aminium and chalcone-derived radicals. chemistryviews.org Furthermore, photoredox catalysis can initiate a Hantzsch-type synthesis of 2,5-diaryl-substituted pyrroles. rsc.org
Electrochemical Methods in Pyrrole Derivatization
Electrochemical synthesis offers a unique and environmentally friendly approach to organic transformations by using electrons as traceless reagents. rsc.org This method has been employed for the synthesis of various pyrrole derivatives. nih.govmatilda.science For instance, an electrochemical oxidative annulation of primary amines with aldehydes or ketones can produce polysubstituted pyrroles. rsc.org Another strategy involves the electrochemical synthesis of 1,2,3-trisubstituted pyrroles from β-dicarbonyl compounds, aldehydes, and amines, which is believed to proceed through a radical addition pathway involving a β-enamino ketone intermediate. researchgate.net Recent advancements have also demonstrated a highly selective para-position single-carbon insertion into polysubstituted pyrroles using an electrochemical method, a transformation enabled by distonic radical cation intermediates. scitechdaily.com
Isothiourea Catalysis in Pyrrolizine Carboxylate Synthesis
Organocatalysis, particularly using isothioureas, has proven to be a highly effective strategy for the enantioselective synthesis of complex heterocyclic systems. nih.gov Chiral isothioureas have been utilized as Lewis base catalysts in a variety of asymmetric transformations. acs.org A significant application is the synthesis of cis-pyrrolizine carboxylate derivatives. nih.govrsc.org This method involves an isothiourea-catalyzed intramolecular Michael addition-lactonization and subsequent ring-opening of pyrrole-derived enone acids. nih.govrsc.org The use of catalysts like benzotetramisole allows for outstanding stereocontrol. nih.govrsc.org This methodology has been extended to various annulation reactions, including [4+2] cycloadditions to form dihydropyranopyrazolones and dihydropyranothiazolones, and cooperative catalysis with iridium for the asymmetric [3+2] annulation of vinyl aziridines. acs.orgnih.govacs.org
Table 1: Isothiourea-Catalyzed Synthesis of Pyrrolizine Carboxylates
| Catalyst | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) | Reference |
| Benzotetramisole | Pyrrole-derived enone acid, Methanol | cis-pyrrolizine carboxylate derivative | >95:5 | >98:2 | Excellent | nih.govrsc.org |
| Polystyrene-supported isothiourea | Arylacetic acids, Unsaturated heterocycles | Dihydropyranopyrazolones, Dihydropyranothiazolones | - | High (97% mean ee) | High | acs.org |
| Isothiourea/Iridium | Vinyl aziridines, Pentafluorophenyl esters | Chiral γ-lactams | - | up to 98% ee | up to 92% | nih.gov |
Metal-Catalyzed Functionalization and Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of pyrroles. nih.gov Palladium-catalyzed cross-coupling reactions, for example, are widely used for the C-arylation of pyrroles. acs.org This can be achieved by coupling (pyrrolyl)zinc chloride with a range of aryl halides, including chlorides and bromides, using a palladium precatalyst and sterically demanding phosphine (B1218219) ligands. acs.org Other metals like iridium have been used in sustainable pyrrole syntheses through the deoxygenative coupling of secondary alcohols and amino alcohols. nih.gov Copper hydride (CuH) catalysis enables the coupling of enynes and nitriles to form polysubstituted pyrroles. acs.org Furthermore, titanium-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes provides an efficient route to 2-heteroatom-substituted pyrroles, which can be further functionalized via cross-coupling reactions. nih.gov
Table 2: Metal-Catalyzed Synthesis of Pyrrole Derivatives
| Catalyst System | Reaction Type | Reactants | Product | Key Features | Reference |
| Pd(OAc)₂ / 2-(Dialkylphosphino)biphenyl ligand | Cross-coupling | (Pyrrolyl)zinc chloride, Aryl halides | 2-Arylpyrroles | Wide substrate scope including aryl chlorides and bromides. | acs.org |
| Iridium complex | Dehydrogenative coupling | Secondary alcohols, Amino alcohols | Substituted pyrroles | Sustainable, eliminates H₂ gas. | nih.gov |
| Copper Hydride (CuH) | En-yne-nitrile coupling | Enynes, Nitriles | Polysubstituted N-H pyrroles | High regioselectivity. | acs.org |
| Titanium complex | [2+2+1] Heterocoupling | Heteroatom-substituted alkynes | 2-Heteroatom-substituted pyrroles | Allows for further functionalization. | nih.gov |
| Manganese complex | Knorr-type synthesis | 1,2- or 1,3-amino alcohols, Keto esters | Highly functionalized pyrroles | Catalytic version of a classic reaction. | organic-chemistry.org |
Multicomponent Reactions in the Synthesis of Pyrrole Propanoate Systems
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. bohrium.comrsc.orgorientjchem.org This approach is particularly valuable for generating molecular diversity and complexity from simple substrates. bohrium.com Various MCRs have been developed for the synthesis of pyrrole derivatives. researchgate.netrsc.orgresearchgate.net These include reactions based on the Hantzsch pyrrole synthesis, where a β-enaminone, an α-haloketone, and an amine can be combined in one pot. researchgate.net Other MCRs involve the use of isonitriles, nitroalkanes, or the generation of 1,4-dicarbonyl compounds in situ. bohrium.com For example, a three-component reaction of 1,3-diketones, aldehydes, and amines induced by a low-valent titanium reagent can yield 1,2,3,5-tetrasubstituted and 1,2,3,4,5-pentasubstituted pyrroles. bohrium.com While direct application to this compound is not explicitly detailed, the versatility of MCRs suggests their potential for constructing such pyrrole propanoate systems. bohrium.comrsc.org
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of pyrrole derivatives, including analogues of this compound, aims to create more environmentally friendly and efficient chemical processes. semanticscholar.orgmdpi.com These methodologies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key green approaches in pyrrole synthesis include:
Solvent-free or eco-friendly solvent systems: Many traditional pyrrole syntheses utilize volatile and often toxic organic solvents. Green alternatives involve conducting reactions neat (without a solvent) or using greener solvents like water or ionic liquids. mdpi.comresearchgate.net For instance, the Paal-Knorr condensation, a classic method for pyrrole synthesis, can be performed in water with a catalytic amount of iron(III) chloride, offering a mild and environmentally benign route to N-substituted pyrroles. organic-chemistry.org
Catalytic methods: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.govmdpi.com Metal halides like FeCl3, CaCl2, and ZrCl4 have been employed as catalysts in pyrrole synthesis, often under milder conditions and with improved yields. mdpi.com
Energy-efficient techniques: Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. semanticscholar.orgbenthamscience.com These techniques can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. semanticscholar.org For example, Wang et al. utilized ultrasound in the Knorr pyrrole synthesis, which increased the reaction rate and avoided the need for high temperatures. semanticscholar.org
Atom economy: Synthetic routes with high atom economy are designed to maximize the incorporation of all starting materials into the final product, thus minimizing the formation of byproducts. organic-chemistry.org One-pot, multicomponent reactions are particularly advantageous in this regard, as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and solvent usage. nih.govsemanticscholar.org
A notable example of a green synthesis is the one-pot reaction of β-nitroacrylates with β-enaminones at room temperature without a solvent or promoter, which produces polyfunctionalized pyrroles in high yields. rsc.org This method exemplifies several green principles, including mild reaction conditions and high atom economy.
Table 1: Comparison of Green Synthesis Methodologies for Pyrrole Analogues
| Methodology | Catalyst/Conditions | Key Advantages |
| Paal-Knorr in Water | Iron(III) chloride | Mild conditions, good to excellent yields, environmentally friendly solvent. organic-chemistry.org |
| Ultrasound-assisted Knorr Synthesis | Lactic acid, ultrasound (40 kHz) | Increased reaction rate, avoidance of high temperatures, recyclable solvent. semanticscholar.org |
| Solvent-free Paal-Knorr | CATAPAL 200 (alumina) | High yields (68-97%), short reaction times, no solvent, reusable catalyst. mdpi.com |
| Solvent-free reaction | None (neat) | High yields, room temperature, no solvent or promoter needed. rsc.org |
| Ionic Liquid Catalysis | [H-NMP][HSO4] in water | Excellent yields, short reaction times, easy catalyst separation and recycling. researchgate.net |
Synthetic Strategies Employing Carbohydrate-Derived Precursors for Pyrrole Esters
The use of renewable resources like carbohydrates as starting materials for chemical synthesis is a key aspect of building a sustainable chemical industry. nih.gov Carbohydrates offer a rich source of chiral building blocks for the synthesis of complex molecules, including pyrrole esters.
A significant strategy involves the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines. nih.govresearchgate.net This transformation can be achieved through a modified Maillard reaction, where a carbohydrate reacts with a primary amine (such as an amino acid ester) in the presence of an acid catalyst like oxalic acid in a solvent like DMSO at elevated temperatures. nih.govresearchgate.net These pyrraline (B118067) intermediates are valuable platform chemicals that can be further transformed into a variety of pyrrole derivatives. nih.gov
For instance, D-glucose can react with L-alanine methyl ester hydrochloride to yield methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate. researchgate.net This highlights a direct route from a simple sugar and an amino acid derivative to a functionalized pyrrole propanoate structure.
Table 2: Examples of Pyrrole Derivatives from Carbohydrate Precursors
| Carbohydrate Precursor | Reagents | Resulting Pyrrole Derivative | Reference |
| D-Ribose | L-Amino acids | Pyrrole-2-carbaldehydes | researchgate.net |
| D-Glucose | L-Alanine methyl ester hydrochloride, Oxalic acid | Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate | researchgate.net |
| D-Fructose | - | Spiroketal pyrrole alkaloids | nih.gov |
| Glucosamine hydrochloride | - | 4-(methoxycarbonyl)-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid | researchgate.net |
Specific Methodologies for N-Substituted Pyrrole Propanoate Esters
The synthesis of N-substituted pyrrole propanoate esters involves methods that introduce a substituent onto the nitrogen atom of the pyrrole ring. These substituents can significantly influence the chemical and physical properties of the molecule.
One of the most common and versatile methods for N-substitution is the Paal-Knorr synthesis. semanticscholar.orgmdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of N-substituted pyrrole propanoate esters, an amine bearing the desired substituent would be reacted with a suitable 1,4-dicarbonyl precursor. The reaction is typically catalyzed by an acid. mdpi.com Modern variations of this method employ green catalysts and conditions, as discussed previously. mdpi.com
Another approach involves the direct N-alkylation or N-arylation of a pre-formed pyrrole ring. For example, the N-substitution of pyrrole with alkyl halides or sulfonyl chlorides can be achieved with high regioselectivity in ionic liquids. organic-chemistry.org Michael addition of pyrrole to electrophilic olefins also leads to N-alkylpyrroles. organic-chemistry.org For the synthesis of N-aryl pyrroles, methods like the Suzuki-Miyaura reaction can be employed following selective halogenation of the pyrrole ring. nih.gov
The synthesis of N-acylpyrroles can be accomplished by the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org This method is tolerant of various functional groups. organic-chemistry.org
Table 3: Methodologies for N-Substituted Pyrrole Synthesis
| Reaction Type | Reagents | Product Type | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | N-Substituted pyrroles | Widely applicable, often acid-catalyzed. semanticscholar.orgmdpi.com |
| N-Alkylation | Pyrrole, Alkyl halide/Sulfonyl chloride | N-Alkyl/N-Sulfonyl pyrroles | High regioselectivity in ionic liquids. organic-chemistry.org |
| Michael Addition | Pyrrole, Electrophilic olefin | N-Alkylpyrroles | Highly regioselective. organic-chemistry.org |
| Suzuki-Miyaura Reaction | Halogenated pyrrole, Arylboronic acid | N-Aryl pyrroles | Allows for regioselective arylation. nih.gov |
| Condensation/Cyclization | Carboxylic acid, 2,4,4-Trimethoxybutan-1-amine | N-Acylpyrroles | Tolerant of various functional groups. organic-chemistry.org |
Reaction Chemistry and Transformational Studies of Methyl 3 1h Pyrrol 2 Yl Propanoate
Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Moiety in Methyl 3-(1H-pyrrol-2-yl)propanoate
The pyrrole ring in this compound is highly susceptible to electrophilic attack due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic π-system. nih.gov This electron-rich nature makes electrophilic aromatic substitution a primary pathway for functionalization. nih.gov
Common electrophilic substitution reactions for pyrrole derivatives include formylation, such as the Vilsmeier-Haack reaction. ijpcbs.com This reaction typically utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the pyrrole ring. ijpcbs.com The resulting iminium species is then hydrolyzed to yield the corresponding aldehyde. ijpcbs.com
Acylation is another key electrophilic substitution reaction. The Friedel-Crafts acylation, for instance, allows for the introduction of acyl groups onto the pyrrole ring, further expanding the synthetic utility of the molecule.
The regioselectivity of these reactions is a critical aspect. Due to the directing effect of the propanoate side chain at the 2-position, electrophilic attack generally occurs at the C5 position, which is the most electron-rich and sterically accessible position on the pyrrole ring. However, substitution at other positions can be achieved under specific reaction conditions or with the use of protecting groups.
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrrole Systems
| Reaction | Reagents | Product Type |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrrole-carboxaldehyde |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Acyl-pyrrole |
Oxidation Pathways and Mechanisms of this compound
The oxidation of pyrrole derivatives like this compound can proceed through various mechanisms, often leading to a range of products depending on the oxidant and reaction conditions. The pyrrole ring is susceptible to oxidation, which can result in the formation of pyrrolinones, maleimides, or polymeric materials.
One studied pathway involves the oxidation of alkylpyrroles by molecular oxygen in the presence of nucleophiles. nih.gov This process can lead to the formation of dimers with intact aromatic rings or undergo substitution reactions. nih.gov The proposed mechanism involves the formation of a complex between the pyrrole and triplet oxygen, followed by an electron transfer to generate a pyrrolylmethyl intermediate that can react with nucleophiles. nih.gov
Theoretical studies on the atmospheric oxidation of similar esters, like methyl propanoate, by hydroxyl radicals have shown that hydrogen abstraction is a key step. researchgate.net While not directly on the title compound, this suggests that radical-initiated oxidation at the propanoate side chain is a plausible pathway. The energy barriers for hydrogen abstraction can vary depending on the position (α, β, or γ to the carbonyl group). researchgate.net
Derivatization Strategies of the Propanoate Side Chain
The propanoate side chain of this compound offers numerous opportunities for chemical modification. These transformations can alter the physical and chemical properties of the molecule and are crucial for synthesizing a variety of derivatives.
Standard ester manipulations are readily applicable. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(1H-pyrrol-2-yl)propanoic acid, can be achieved under basic or acidic conditions. This carboxylic acid serves as a versatile intermediate for further derivatization.
The carboxylic acid can be converted to a variety of other functional groups. For example, it can be transformed into amides through coupling reactions with amines, or into more reactive species like acid chlorides. These derivatives can then undergo further reactions, such as nucleophilic acyl substitution.
Additionally, the α- and β-carbons of the propanoate chain can be functionalized, although this is often more challenging than transformations at the ester group.
Table 2: Representative Derivatization Reactions of the Propanoate Side Chain
| Reaction | Reagents | Product Functional Group |
| Ester Hydrolysis | NaOH or H₃O⁺ | Carboxylic Acid |
| Amide Formation | Amine, Coupling Agent | Amide |
| Reduction | LiAlH₄ | Alcohol |
Cyclization Reactions Involving this compound and its Derivatives
The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they provide access to complex molecular architectures found in many natural products and pharmaceuticals.
For example, derivatives of this compound can undergo cyclization to form pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoindoles. researchgate.net Such transformations can often be induced thermally, as in flash vacuum pyrolysis. researchgate.net
The specific cyclization pathway and resulting product are highly dependent on the substituents present on both the pyrrole ring and the side chain. By strategically introducing functional groups, chemists can direct the cyclization to achieve the desired ring system. For instance, the presence of an appropriately positioned carbonyl group or a double bond on the side chain can facilitate intramolecular aldol-type or Diels-Alder reactions.
Radical-Based Functionalization of Pyrrole Ester Systems
Radical-based reactions offer an alternative and powerful approach to functionalizing pyrrole systems, often with different regioselectivity compared to traditional ionic reactions. nih.govresearchgate.net These methods are particularly useful for C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net
Metal-free oxidative conditions can be employed to generate pyrrole radicals, which can then react with various radical acceptors. researchgate.net For instance, the arylation of N-methylpyrrole has been achieved via a radical addition reaction involving the air oxidation of phenylhydrazine (B124118) salts. acs.org This process generates an aryl radical that reacts with the pyrrole to form a C-2 arylated product with high regioselectivity. acs.org The proposed mechanism involves the formation of an allyl radical intermediate stabilized by resonance. acs.org
Recent advancements have also highlighted the use of photocatalyzed and electrochemical methods for the radical functionalization of pyrroles. researchgate.netscitechdaily.com
Nucleophilic Substitution Reactions and Their Scope in Pyrrole Chemistry
Due to the electron-rich nature of the pyrrole ring, nucleophilic aromatic substitution is generally difficult. quimicaorganica.org The high electron density of the ring repels incoming nucleophiles, making direct substitution challenging. quimicaorganica.org
However, nucleophilic substitution can be facilitated by the presence of strong electron-withdrawing groups on the pyrrole ring. quimicaorganica.org For example, a nitro group at the 5-position can stabilize the intermediate formed during nucleophilic attack, thereby enabling the reaction to proceed. quimicaorganica.org
Another approach involves the oxidation of alkylpyrroles in the presence of nucleophiles. nih.gov In this case, the reaction does not proceed via a direct nucleophilic attack on the aromatic ring but through an intermediate generated by oxidation. nih.gov For instance, the reaction of an oxidized alkylpyrrole with 2-mercaptoethanol (B42355) resulted in substitution at the 3-position of the pyrrole ring. nih.gov
Regioselectivity and Stereoselectivity in Reactions of this compound
The outcomes of reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: In electrophilic aromatic substitution reactions, the substituent at the C2 position directs incoming electrophiles primarily to the C5 position. This is due to the stabilizing effect of the nitrogen atom on the intermediate carbocation. However, under certain conditions, substitution at the C4 position can be observed. The regioselectivity can be influenced by the nature of the electrophile, the solvent, and the presence of protecting groups on the nitrogen atom. For instance, the arylation of N-methylpyrrole with aryl radicals generated from phenylhydrazine salts shows high regioselectivity for the C2 position. acs.org Divergent strategies have been developed to selectively synthesize different regioisomers of substituted pyrroles. nih.gov
Stereoselectivity: Stereoselectivity becomes a key consideration when the reactions create new chiral centers. For example, in the reduction of a ketone derivative of the propanoate side chain, the stereochemical outcome can be influenced by the choice of reducing agent and the presence of chiral auxiliaries. Similarly, in cyclization reactions that form new stereocenters, the relative stereochemistry of the product is determined by the transition state geometry of the cyclization step.
Methyl 3 1h Pyrrol 2 Yl Propanoate As a Strategic Intermediate in Complex Molecule Synthesis
Utilization in the Construction of Advanced Heterocyclic Scaffolds
The structure of Methyl 3-(1H-pyrrol-2-yl)propanoate, with its reactive C5 position on the pyrrole (B145914) ring, is primed for electrophilic substitution, providing a gateway to a variety of fused and decorated heterocyclic systems. One of the most powerful methods for introducing functionality is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to install a formyl (aldehyde) group onto electron-rich heterocycles like pyrrole. organic-chemistry.orgchemtube3d.com
Application of the Vilsmeier-Haack reaction to this compound is expected to yield Methyl 3-(5-formyl-1H-pyrrol-2-yl)propanoate. This resulting aldehyde is a highly versatile intermediate. It can undergo a vast range of subsequent transformations, such as condensations, oxidations, reductions, and cycloadditions, to generate complex polycyclic scaffolds. For instance, the aldehyde can be condensed with active methylene (B1212753) compounds to build new rings or converted into a cyano group, which can participate in further cyclizations. researchgate.net Such strategies are instrumental in creating novel tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) derivatives and other elaborate systems that are of significant interest in medicinal chemistry. zendy.io
The propanoate side chain itself can also be a key participant in cyclization reactions. Under acidic conditions, intramolecular Friedel-Crafts-type acylation could lead to the formation of fused ring systems, effectively using the side chain to build an adjacent carbocyclic or heterocyclic ring.
| Precursor Reaction | Reagents | Product Type | Potential Scaffold | Citation(s) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrrole-5-carboxaldehyde | Fused Pyrroles, Pyrroloisoquinolines | organic-chemistry.orgchemtube3d.comresearchgate.net |
| Intramolecular Cyclization | Acid Catalyst | Fused Bicyclic System | Indolizine-type cores | zendy.io |
Precursor for Pyrrole-Containing Natural Products and Bioactive Molecules
The pyrrole moiety is a core structural component in a multitude of natural products and bioactive molecules, prized for their diverse and potent biological activities. myskinrecipes.com this compound serves as a valuable synthetic precursor that mirrors the structure of key biosynthetic intermediates.
Many marine alkaloids feature a polysubstituted pyrrole core. The lamellarins, for example, are a class of cytotoxic marine alkaloids based on a 3,4-diaryl-substituted pyrrole skeleton. mdpi.comnih.gov Syntheses of these complex molecules often rely on the stepwise construction of the central pyrrole ring or the functionalization of a pre-existing pyrrole. mdpi.comrsc.org For instance, the synthesis of Lamellarin G trimethyl ether has been achieved starting from methyl pyrrole-2-carboxylate, a closely related analogue of this compound. nih.gov The strategy involves sequential halogenation and Suzuki-Miyaura cross-coupling reactions to install the necessary aryl groups onto the pyrrole ring. mdpi.comnih.gov The propanoate side chain of this compound could serve as a handle for introducing further diversity or for attachment to a solid support in combinatorial syntheses. researchgate.net
Porphyrins and related tetrapyrrole macrocycles are fundamental to life, forming the core of heme and chlorophyll (B73375). wikipedia.org The biosynthesis of these vital molecules, specifically Protoporphyrin IX, begins with pyrrole units, notably porphobilinogen (B132115) (PBG), which possesses both acetate (B1210297) and propionate (B1217596) side chains. frontierspecialtychemicals.comnih.gov The propionate side chains on two of the pyrrole rings of the final porphyrin macrocycle are critical for its biological function and integration into proteins. nih.govnih.gov
This compound is a synthetic mimic of the natural pyrrole building blocks used in heme biosynthesis. In laboratory syntheses of porphyrins, such as those employing a [3+1] or [2+2] condensation strategy, pyrrole derivatives with specific side chains are required to construct the final, often unsymmetrical, macrocycle. rsc.org The propanoate group on this compound makes it a suitable precursor for constructing one of the four pyrrole rings needed for a synthetic porphyrin, mirroring the propionate side chains found in natural systems like Protoporphyrin IX. wikipedia.org
Pyrrolizine alkaloids are another class of natural products characterized by a bicyclic core made of two fused five-membered rings. pharaohacademy.com Several synthetic pyrrolizine derivatives, such as Ketorolac, are potent anti-inflammatory agents. nih.gov The synthesis of the pyrrolizine nucleus can be achieved through various strategies, often involving the intramolecular cyclization of a suitable pyrrole precursor. pharaohacademy.comnih.gov
The structure of this compound is well-suited for the construction of a pyrrolizine skeleton. A plausible synthetic route involves an intramolecular Dieckmann condensation. After N-alkylation of the pyrrole nitrogen with a group containing an ester, the basic conditions of the Dieckmann condensation would promote the cyclization between the ester on the N-alkyl chain and the α-carbon of the propanoate side chain. Subsequent hydrolysis and decarboxylation would yield a dihydropyrrolizine core, a key scaffold in this class of compounds. This approach highlights the utility of the propanoate side chain as a key element in ring-forming strategies. rsc.org
Role in Maillard Reaction Pathway Studies and Product Elucidation
The Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars, is responsible for the desirable flavor, aroma, and color of cooked foods. researchgate.netnih.gov During this reaction, a vast number of heterocyclic compounds are formed, including furans, pyrazines, and pyrroles, which are significant contributors to the final sensory profile of the food. researchgate.netbeilstein-journals.org
Pyrrole derivatives, such as 2-acetyl-1-pyrroline (B57270) (a key bread aroma compound), are formed through the interaction of amino compounds with dicarbonyl intermediates generated during the reaction. researchgate.net The amino acid proline, with its secondary amine integrated into a pyrrolidine (B122466) ring, is a known precursor to certain pyrrole-containing flavor compounds. It is chemically plausible that pyrrole-2-alkanoic acids and their esters, like this compound, could be formed during the Maillard reaction, particularly in food systems rich in proline and its derivatives. However, the complexity of food matrices makes direct identification challenging. Therefore, this compound can serve as an invaluable analytical standard in food chemistry. By using this compound as a reference, researchers can develop targeted analytical methods (e.g., GC-MS or LC-MS) to screen for its presence in Maillard reaction model systems and real food products, helping to elucidate the complex chemical pathways that lead to flavor formation.
Synthetic Applications in Pharmaceutical and Agrochemical Intermediates
The pyrrole core is a privileged scaffold in medicinal and agricultural chemistry due to its ability to form key interactions with biological targets. Consequently, functionalized pyrroles like this compound are important intermediates in the synthesis of active ingredients. myskinrecipes.com
The blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®) features a highly substituted pyrrole ring at its core. nih.gov The industrial synthesis of Atorvastatin predominantly relies on the Paal-Knorr pyrrole synthesis, where a complex 1,4-diketone is condensed with a primary amine to form the central heterocyclic ring in a convergent manner. rsc.orgthieme-connect.comnih.gov While this compound is not a direct intermediate in this specific route, the development of alternative synthetic strategies could leverage such pre-formed pyrrole building blocks. Furthermore, related pyrrole acrylates have been utilized as building blocks for synthesizing anti-cancer and anti-inflammatory agents, underscoring the value of this structural class. axispharm.com
Advanced Spectroscopic and Chromatographic Characterization of Methyl 3 1h Pyrrol 2 Yl Propanoate and Its Synthetic Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 3-(1H-pyrrol-2-yl)propanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR, the protons on the pyrrole (B145914) ring typically appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons are indicative of their positions on the heterocycle. The protons of the propanoate side chain, including the methyl ester group, resonate in the aliphatic region, with their chemical shifts and multiplicities providing confirmation of the side chain's structure. For instance, the NH proton of the pyrrole ring in related derivatives often appears as a broad peak at a high chemical shift, around 11.50–11.62 ppm.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the pyrrole ring carbons and the carbonyl carbon of the ester group are particularly diagnostic.
Table 1: Representative NMR Data for Pyrrole Derivatives
| Nucleus | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H | 11.50–11.62 | Pyrrole N-H |
| ¹H | ~7.41 and ~6.87 | Alkenyl protons in related structures |
| ¹³C | Varies | Pyrrole ring carbons |
| ¹³C | Varies | Ester carbonyl carbon |
Note: Specific chemical shifts for this compound can vary depending on the solvent and experimental conditions. The data presented is representative of similar pyrrole structures.
Mass Spectrometry Techniques (HRMS, LC-MS, GC-MS) for Product Identification and Purity Assessment
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its reaction products.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. This is crucial for confirming the identity of the target molecule and distinguishing it from isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex reaction mixtures, identifying byproducts, and assessing the purity of the final product. The structures of final products in the synthesis of related pyrrole derivatives have been verified by LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds like this compound. It provides both retention time data from the GC and mass spectral data from the MS, aiding in identification and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation, quantification, and purity assessment of this compound.
HPLC is a widely used technique for separating components in a mixture. For pyrrole derivatives, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of rationally designed pyrrole derivatives has been determined by HPLC.
UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A gradient UHPLC method has been successfully developed and validated for determining the chemical and physiological stability of a pyrrole-containing ester derivative. This method was found to be accurate, precise, reproducible, and specific for identifying hydrolytic degradation products.
Table 2: Example of a Gradient UHPLC Program for a Pyrrole Derivative
| Time (min) | Flow (ml/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.8 | 100 | 0 |
| 5.0 | 0.8 | 100 | 0 |
| 12.5 | 0.8 | 25 | 75 |
| 20.0 | 0.8 | 25 | 75 |
| 22.0 | 0.8 | 100 | 0 |
Data adapted from a study on a pyrrole-containing ester derivative. Mobile phase A consisted of a acetonitrile/phosphate buffer solution, while mobile phase B was acetonitrile.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
While this compound is a liquid at room temperature, its derivatives can often be crystallized. X-ray crystallography provides unambiguous proof of the three-dimensional structure of these crystalline derivatives.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic and aliphatic portions, and a strong C=O stretch for the ester carbonyl group. In related pyrrole derivatives, the N-H stretch has been observed in the range of 3182–3272 cm⁻¹, and the C=O stretch between 1603–1611 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyrrole ring, being an aromatic system, gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring. The UV-Vis absorption spectra of some pyrrole derivatives have been reported.
Table 3: Characteristic IR Absorption Frequencies for Pyrrole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretch | 3182–3272 |
| Ester C=O | Stretch | ~1735 (expected), 1603–1611 (in related systems) |
| Aromatic C-H | Stretch | ~3100 |
Note: The C=O stretch for this compound is expected around 1735 cm⁻¹, while the lower range provided is for carbonyl groups in different chemical environments within related pyrrole structures.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's chemical formula, C₈H₁₁NO₂. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique has been used to verify the final products of novel pyrrole derivatives.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 62.79% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.15% |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.89% |
| Total | | | | 153.18 | 100.00% |
Theoretical and Computational Chemistry Approaches to Methyl 3 1h Pyrrol 2 Yl Propanoate
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Methyl 3-(1H-pyrrol-2-yl)propanoate. The pyrrole (B145914) ring is an electron-rich aromatic system, a property that governs much of its chemistry. researchgate.netnih.gov The nitrogen atom's lone pair of electrons participates in the aromatic π-system, which increases the electron density of the ring carbons and makes them susceptible to electrophilic attack. libretexts.org
DFT calculations on the parent pyrrole molecule show that the highest occupied molecular orbital (HOMO) is distributed across the ring, indicating the locations most susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) shows where nucleophilic attacks are most likely. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov For pyrrole and its derivatives, electrophilic substitution is the predominant reaction type. researchgate.net
Computational studies consistently show that electrophilic attack on the pyrrole ring occurs preferentially at the C2 (or C5) position rather than the C3 (or C4) position. quora.comonlineorganicchemistrytutor.com This selectivity is explained by the greater stability of the cationic intermediate (the sigma complex) formed during C2 attack, which can be stabilized by three resonance structures, compared to the intermediate from C3 attack, which has only two. quora.comonlineorganicchemistrytutor.com Methods based on calculating the relative stabilities of these intermediates using DFT have proven effective in predicting reaction outcomes for heterocyclic substrates. nih.gov
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov For instance, studies on substituted pyrroles have used these descriptors to analyze their biochemical activities and toxicity. nih.gov A computational analysis of various pyrrole derivatives could yield the data shown in the hypothetical table below, illustrating how substituents modify the electronic properties and reactivity of the pyrrole scaffold.
Table 1: Calculated Reactivity Descriptors for Pyrrole Derivatives (Illustrative) This table is illustrative. Specific values for this compound would require dedicated DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Pyrrole | -5.65 | 0.75 | 6.40 | 1.58 |
| 2-Nitropyrrole | -6.50 | -1.20 | 5.30 | 2.95 |
| This compound | Value | Value | Value | Value |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound possesses significant conformational flexibility due to the rotatable single bonds in its propanoate side chain. Molecular dynamics (MD) simulations are an ideal computational technique for exploring the conformational landscape of such flexible molecules over time. mdpi.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing insights into preferred shapes and intermolecular interactions with surrounding molecules, such as solvents. mdpi.comrsc.org
The interaction between the pyrrole ring and the ester group with solvent molecules, particularly water, would also be a major aspect of the simulation. The pyrrole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. MD simulations can quantify these interactions by calculating radial distribution functions and the number of hydrogen bonds formed over the simulation time. This provides a detailed picture of how the molecule is solvated and how its conformation adapts to its environment. mdpi.com
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | N1-C2-Cα-Cβ | Orientation of the propanoate chain relative to the pyrrole ring. |
| τ2 | C2-Cα-Cβ-Cγ | Torsion of the main alkyl chain. |
| τ3 | Cα-Cβ-Cγ-O1 | Torsion around the bond adjacent to the carbonyl group. |
| τ4 | Cβ-Cγ-O1-C(methyl) | Orientation of the methyl ester group. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. youtube.com For a molecule like this compound, this could involve modeling reactions at either the pyrrole ring or the ester side chain.
As previously mentioned, the most common reaction involving the pyrrole ring is electrophilic aromatic substitution. libretexts.orgpearson.com DFT calculations can map the entire reaction coordinate for an electrophile attacking the ring. This involves calculating the potential energy surface, locating the transition state structure, and determining the activation energy barrier for the reaction. researchgate.net Such calculations confirm that the barrier for attack at the C2 position is lower than at the C3 position, explaining the observed regioselectivity. onlineorganicchemistrytutor.com
Another reaction that can be modeled is the decarboxylation of related compounds like pyrrole-2-carboxylic acid. researchgate.net DFT investigations have explored the mechanism of this reaction, showing how the presence of water and acid can facilitate the cleavage of the C-C bond. researchgate.net These studies calculate the energy profiles for different proposed pathways, such as stepwise versus concerted mechanisms, to determine the most energetically favorable route. researchgate.netresearchgate.net The insights gained are transferable to understanding the stability and potential degradation pathways of the propanoate side chain under various conditions.
Table 3: Illustrative Relative Energies of Intermediates in Electrophilic Substitution of Pyrrole Based on the established principle of carbocation stability in pyrrole substitution. onlineorganicchemistrytutor.com
| Site of Attack | Number of Resonance Structures | Relative Energy (kcal/mol) (Illustrative) | Kinetic Product |
|---|---|---|---|
| C2-Position | 3 | 0 (Reference) | Favored |
| C3-Position | 2 | +10 to +15 | Disfavored |
Structure-Activity Relationship (SAR) and Ligand Design Principles Through Computational Methods
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net Computational methods are vital for understanding the structure-activity relationships (SAR) of pyrrole derivatives and for designing new, more potent ligands. SAR studies explore how modifying a molecule's structure affects its biological activity. nih.gov
Computational techniques like molecular docking are used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, like an enzyme or receptor. researchgate.netnih.gov Docking algorithms place the ligand into the binding site of a protein and score the interaction, predicting the preferred binding mode and affinity. nih.gov For example, in designing new inhibitors, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. nih.gov
These insights guide the design of new molecules. For instance, if a docking study shows an unoccupied hydrophobic pocket in the receptor, a medicinal chemist might add a lipophilic group to the pyrrole scaffold to fill that pocket and enhance binding affinity. nih.gov QSAR (Quantitative Structure-Activity Relationship) models take this a step further by creating mathematical equations that correlate structural properties (like steric, electronic, and hydrophobic fields) with biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized. nih.gov Studies on pyrrole-based inhibitors for targets like COX enzymes or various kinases have successfully used these computational approaches to design compounds with improved potency and selectivity. nih.govnih.gov
Table 4: Example of Structure-Activity Relationship (SAR) for Fused Pyrrolo[3,2-d]pyrimidine Derivatives as Anticancer Agents Data adapted from a study on related pyrrole derivatives to illustrate SAR principles. nih.gov
| Compound ID | Modification on Pyrrole Scaffold | Target | IC₅₀ (µM) | SAR Insight |
|---|---|---|---|---|
| 9a | Unsubstituted Phenyl | HCT-116 Cells | 0.011 | High potency with unsubstituted ring. |
| 9c | 4-Chloro Phenyl | HCT-116 Cells | 0.009 | Electron-withdrawing group at para position enhances potency. nih.gov |
| 8b | N-p-tolylcarbamoyl | MCF-7 Cells | <0.05 | Single methyl group on the carbamoyl (B1232498) tail is beneficial for broad-spectrum activity. nih.gov |
List of Chemical Compounds Mentioned
Future Perspectives and Emerging Research Avenues for Methyl 3 1h Pyrrol 2 Yl Propanoate Chemistry
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of substituted pyrroles, including methyl 3-(1H-pyrrol-2-yl)propanoate, often faces challenges in achieving high selectivity and efficiency. Future research will likely focus on the development of novel catalytic systems to overcome these hurdles. A significant area of exploration is the use of a wide array of metal catalysts. Transition metals such as palladium, copper, rhodium, ruthenium, and gold have shown promise in catalyzing various C-N and C-C bond formations essential for constructing the pyrrole (B145914) ring and introducing substituents with high regioselectivity. acs.orguctm.edunih.gov For instance, copper-hydride catalyzed coupling of enynes and nitriles presents an efficient route to polysubstituted pyrroles. acs.org
Beyond homogeneous catalysis, the development of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, crucial for industrial applications. Materials like zeolites and aluminas, which possess both Brønsted and Lewis acid sites, have been shown to effectively catalyze pyrrole synthesis. mdpi.comresearchgate.net The use of nanoporous silica (B1680970) and other supported metal catalysts could also enhance catalytic activity and selectivity. mdpi.com The exploration of biocatalysis, using enzymes to mediate pyrrole synthesis, represents another frontier that could offer unparalleled selectivity under mild conditions.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Examples | Potential Advantages |
| Homogeneous Metal Catalysts | Pd, Cu, Rh, Ru, Au complexes | High activity and selectivity, mild reaction conditions. |
| Heterogeneous Catalysts | Zeolites, Aluminas, Supported Metals | Ease of separation and recyclability, enhanced stability. |
| Biocatalysts | Enzymes | High enantioselectivity and regioselectivity, environmentally benign. |
| Lewis Acids | InCl₃, FeCl₃, MgI₂ | Catalyze condensation reactions, readily available. mdpi.com |
Development of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound is no exception. A key focus will be the reduction or elimination of hazardous organic solvents. lucp.net Research into solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), has shown promise for the synthesis of N-substituted pyrrole derivatives. lucp.net The use of greener solvents like water, especially in combination with appropriate catalysts, is another attractive avenue. polimi.itacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages for the production of fine chemicals like this compound. Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. acs.orgsyrris.comrsc.org The small reaction volumes in microreactors allow for rapid optimization of reaction conditions and can be readily scaled up by extending the operation time or by parallelization. acs.org
The integration of flow reactors with automated synthesis platforms can further accelerate the discovery and development of new pyrrole derivatives. nih.govsynplechem.com These automated systems can perform multi-step syntheses and purifications without the need for manual intervention, enabling high-throughput screening of different reaction conditions and the rapid generation of compound libraries for various applications. nih.gov The synthesis of pyrrole-3-carboxylic acid derivatives has already been successfully demonstrated in a continuous flow process, highlighting the feasibility of applying this technology to similar structures like this compound. syrris.com
Investigation of Applications in Advanced Materials Science and Optoelectronics
The electron-rich nature of the pyrrole ring makes it an attractive component for organic semiconducting materials. acs.orgnih.govresearchgate.net While the direct application of this compound in this field is yet to be explored in depth, its structure suggests significant potential as a monomer or a precursor for the synthesis of novel polymers and functional materials. The ester group provides a handle for further chemical modification, allowing for the fine-tuning of electronic and physical properties.
Pyrrole-containing polymers have been investigated for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as hole transport materials (HTMs) in perovskite solar cells. acs.orgnih.govrsc.org The incorporation of this compound into conjugated polymer backbones could lead to new materials with tailored band gaps, charge transport properties, and processability. novapublishers.comresearchgate.net Furthermore, the pyrrole moiety's ability to participate in the formation of π-conjugated systems makes it a candidate for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Table 2: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Potential Role of the Compound | Desired Properties |
| Organic Photovoltaics (OPVs) | Monomer for donor or acceptor polymers. | Tunable band gap, high charge carrier mobility. |
| Organic Field-Effect Transistors (OFETs) | Building block for semiconducting polymers. | High charge mobility, good solution processability. |
| Hole Transport Materials (HTMs) | Component of novel HTMs for perovskite solar cells. | Appropriate energy levels, high hole mobility. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers. | High photoluminescence quantum yield, good charge injection/transport. |
Addressing Challenges in Scalable Synthesis and Industrial Applications
Future research must focus on developing robust, cost-effective, and safe synthetic routes that are suitable for industrial settings. This includes the use of readily available starting materials, minimizing the number of synthetic steps, and employing catalytic systems that are efficient and easily recoverable. mdpi.com The development of continuous flow processes, as mentioned earlier, will be crucial in addressing issues of scalability and process control. acs.org Furthermore, a thorough understanding of the reaction kinetics and thermodynamics will be necessary to optimize industrial-scale production and ensure consistent product quality. The fine chemical industry often deals with batch processes for high-value products, and establishing a reliable and efficient process for this compound will be key to its wider adoption. mdpi.com
Q & A
Q. Table 1: Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reflux Duration | 25–30 hours | Prolonged time → higher yield |
| Chloranil Stoichiometry | 1.4 mmol per 1 mmol | Excess → overoxidation risk |
| Purification Method | Methanol recrystallization | Removes unreacted β-ketoesters |
Q. Table 2: Analytical Signatures for Structural Confirmation
| Technique | Key Peaks/Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 6.44–7.47 (m, pyrrole H) | Aromatic protons |
| ¹³C NMR | δ 168–170 (ester carbonyl) | C=O of methyl ester |
| HRMS | m/z 169.6 [M+H]⁺ | Molecular formula verification |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
